3-Cyano-N-methyl-1H-indole-7-carboxamide
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Overview
Description
3-Cyano-N-methyl-1H-indole-7-carboxamide is a chemical compound with the CAS Number: 2172561-34-9 . It has a molecular weight of 199.21 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a focus of many researchers in medicinal chemistry and organic chemistry . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9N3O/c1-13-11(15)9-4-2-3-8-7(5-12)6-14-10(8)9/h2-4,6,14H,1H3,(H,13,15) . The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthetic Approaches : A study details synthetic approaches for the synthesis of 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, which are useful intermediates in medicinal chemistry research. They employed strategies like Bartoli indole synthesis and a sequential and regioselective use of chlorosulfonyl isocyanate (Grant et al., 2011).
Antituberculosis Agents : Indole-2-carboxamides, including the 3-cyano-N-methyl variant, have been identified as promising antituberculosis agents. These compounds show improved in vitro activity against Mycobacterium tuberculosis and have favorable oral pharmacokinetic properties in rodents (Kondreddi et al., 2013).
Chemical Structure and Properties
- Crystal Structure Analysis : The crystal structure of a similar compound, N-methyl-1H-indole-2-carboxamide, reveals its molecular structure and has implications for understanding its chemical properties. This knowledge is useful for a complete assignment of the 1H and 13C-NMR spectra (Manríquez et al., 2009).
Pharmaceutical and Biological Research
Allosteric Modulation of Dopamine D2 Receptor : Research on a similar compound, N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide, shows that it adopts a bitopic pose at the dopamine D2 receptor to negatively modulate the binding of dopamine (Mistry et al., 2015).
Anticancer Activity : A study on novel pyrazole–indole hybrids, including 1H-indole-2-carboxamides, reveals significant anticancer activity against various cancer cell lines. This research demonstrates the therapeutic potential of indole derivatives in cancer treatment (Hassan et al., 2021).
Fluorescent Probes : The synthesis and photophysical studies of new fluorescent indole derivatives obtained from β-bromodehydroamino acids indicate that these compounds, including those with a cyano group, exhibit significant fluorescent properties, making them candidates for use as fluorescent probes (Pereira et al., 2010).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The cyano group at the 5-position of the indole ring in similar compounds has been associated with inhibitory activity .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, and anticancer activities, among others .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
3-cyano-N-methyl-1H-indole-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-13-11(15)9-4-2-3-8-7(5-12)6-14-10(8)9/h2-4,6,14H,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFLJUQWVQDEQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1NC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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